Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate
CAS No.: 1353877-96-9
Cat. No.: VC2847270
Molecular Formula: C12H8ClN3O2S
Molecular Weight: 293.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353877-96-9 |
|---|---|
| Molecular Formula | C12H8ClN3O2S |
| Molecular Weight | 293.73 g/mol |
| IUPAC Name | methyl 3-amino-6-chlorothieno[2,3-b][1,8]naphthyridine-2-carboxylate |
| Standard InChI | InChI=1S/C12H8ClN3O2S/c1-18-12(17)9-8(14)7-3-5-2-6(13)4-15-10(5)16-11(7)19-9/h2-4H,14H2,1H3 |
| Standard InChI Key | PFFZGLXRMCBFRX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N |
| Canonical SMILES | COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N |
Introduction
Physical and Chemical Properties
Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine class and is characterized by a fused ring system containing thiophene and 1,8-naphthyridine moieties. The compound possesses several key physical and chemical properties, summarized in the following table:
The compound contains several functional groups that contribute to its chemical properties. The amino group at position 3 can act as a hydrogen bond donor and participate in various chemical transformations. The methyl carboxylate group at position 2 introduces potential for hydrolysis and other ester reactions, while the chloro substituent at position 6 affects the electronic distribution and lipophilicity of the molecule .
Structural Characteristics
Core Structure
The core of methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate consists of a thieno[2,3-b] naphthyridine scaffold, which represents a fusion of three heterocyclic rings: a thiophene ring containing a sulfur atom, and two pyridine rings forming the 1,8-naphthyridine system with nitrogen atoms at positions 1 and 8.
This tricyclic arrangement creates a planar, conjugated system with distinct electronic properties due to the presence of multiple heteroatoms within the ring system. The conjugated nature of this system contributes to the compound's potential for interactions with biological targets through π-π stacking and other non-covalent interactions .
Functional Groups and Their Significance
The compound contains three key substituents that influence its chemical behavior and potential biological activities:
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The amino group (-NH2) at position 3:
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Introduces basic character to the molecule
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Can participate in hydrogen bonding as both donor and acceptor
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Provides a site for further chemical modification and derivatization
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May enhance water solubility compared to non-aminated analogs
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The methyl carboxylate group (-COOCH3) at position 2:
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Acts as a hydrogen bond acceptor
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May undergo hydrolysis to yield the corresponding carboxylic acid
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Serves as a potential handle for structural modifications
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Affects the electronic distribution in the thiophene ring
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The chloro substituent at position 6:
| Supplier | Product Code | Package Size | Price (as of April 2025) |
|---|---|---|---|
| Sigma-Aldrich | KEY338511751 | 500 mg | €538.30 |
| Key Organics / BIONET | KF-0732 | 500 mg | Not specified |
| Vulcan Chem | VC2847270 | Various | Not specified |
The relatively high price reflects the compound's specialized nature and limited production scale .
Research Status
The compound is primarily used in research settings for:
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Investigation of structure-activity relationships
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Development of potential therapeutic agents
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Study of heterocyclic chemistry
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Exploration of novel synthetic methodologies
Structure-Activity Relationship Studies
Understanding the relationship between the structure of methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate and its potential biological activities is crucial for guiding future research.
Key Structural Features Influencing Activity
Several structural elements of the compound may contribute to its biological profile:
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The 1,8-naphthyridine core: This scaffold has been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
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The thiophene fusion: The introduction of the thiophene ring may enhance binding to specific biological targets and affect the compound's pharmacokinetic properties.
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The amino group at position 3: This group may be critical for hydrogen bonding interactions with biological targets and could enhance water solubility.
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The chloro substituent at position 6: This halogen substituent may influence membrane permeability and binding interactions with target proteins.
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The methyl carboxylate group at position 2: This ester functionality may be involved in specific interactions with biological targets and could serve as a site for metabolic transformation.
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